An In-depth Technical Guide to Ethyl 4-acetoxybenzoylformate
An In-depth Technical Guide to Ethyl 4-acetoxybenzoylformate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetoxybenzoylformate, with the IUPAC name ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate, is an organic compound featuring an α-keto ester moiety and an acetylated phenol. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The α-keto ester functionality is a well-established pharmacophore and a valuable synthetic handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted properties of Ethyl 4-acetoxybenzoylformate, its synthesis, reactivity, and potential applications.
Chemical Identity and Physical Properties
A summary of the key identifiers and physicochemical properties of Ethyl 4-acetoxybenzoylformate is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | [1] |
| Synonyms | Ethyl 4-acetoxybenzoylformate | [1] |
| CAS Number | 19683-11-3 | [1] |
| Molecular Formula | C₁₂H₁₂O₅ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| Appearance | Not explicitly reported; likely a solid or oil. | |
| Flash Point | 154.485 °C | [1] |
| Density | 1.211 g/cm³ | [1] |
| Solubility | No data available. | [1] |
Synthesis of Ethyl 4-acetoxybenzoylformate
Proposed Synthetic Workflow
The proposed synthesis is a standard esterification of a phenol.
Caption: Proposed synthetic workflow for Ethyl 4-acetoxybenzoylformate.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the acetylation of phenols.
Materials:
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Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
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Acetic anhydride
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Pyridine (anhydrous)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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TLC plates, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate/hexanes)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (1.0 equivalent) in anhydrous pyridine.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane.
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Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 4-acetoxybenzoylformate.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents the reaction of pyridine and acetic anhydride with atmospheric moisture.
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Pyridine as Catalyst and Base: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate with acetic anhydride. It also serves as a base to neutralize the acetic acid byproduct.
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0 °C Addition: The initial cooling helps to control the exothermic reaction between acetic anhydride and pyridine.
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Aqueous Workup: The series of washes is crucial for removing the catalyst (pyridine), unreacted reagents, and byproducts, leading to a cleaner crude product for purification.
Spectroscopic and Physicochemical Properties
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.1 (d, 2H) | Aromatic (ortho to C=O) |
| ~7.3 (d, 2H) | Aromatic (ortho to OAc) |
| 4.4 (q, 2H) | -OCH₂CH₃ |
| 2.3 (s, 3H) | -OCOCH₃ |
| 1.4 (t, 3H) | -OCH₂CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of Ethyl 4-acetoxybenzoylformate is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1765 | Ester (acetyl) | C=O stretch |
| ~1735 | Ester (ethyl) | C=O stretch |
| ~1690 | Ketone (α-keto) | C=O stretch |
| ~1600, ~1500 | Aromatic Ring | C=C stretch |
| ~1200 | Ester | C-O stretch |
Predicted Mass Spectrometry Fragmentation
In mass spectrometry (EI), Ethyl 4-acetoxybenzoylformate is expected to fragment in a predictable manner.
Caption: Predicted major fragmentation pathways for Ethyl 4-acetoxybenzoylformate.
Chemical Reactivity and Potential Applications in Drug Development
The reactivity of Ethyl 4-acetoxybenzoylformate is dominated by its α-keto ester moiety. This functional group is a valuable precursor for a variety of chemical transformations.
Reactivity of the α-Keto Ester Group
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Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols.
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Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This would yield an α-hydroxy ester, a common structural motif in biologically active molecules.
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Reactions of the Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.
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Decarbonylation: Under certain conditions, often with transition metal catalysts, α-keto esters can undergo decarbonylation.
Role in Drug Development
While there is no specific literature on the application of Ethyl 4-acetoxybenzoylformate in drug development, the α-keto ester and related phenylglyoxylic acid derivatives are recognized as important intermediates and structural motifs in medicinal chemistry.[2][3] They can serve as building blocks for the synthesis of:
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α-Hydroxy Acids and Esters: These are present in numerous natural products and pharmaceuticals.
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α-Amino Acids: Through reductive amination of the keto group.
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Heterocyclic Compounds: The dicarbonyl system can participate in condensation reactions to form various heterocyclic rings.
The acetylated phenol group can also play a role. The acetate can act as a prodrug moiety, which can be cleaved in vivo by esterases to release a free phenol. This strategy is often employed to improve the pharmacokinetic properties of a drug.
Safety and Handling
The available safety data for Ethyl 4-acetoxybenzoylformate is limited.[1] It is recommended to handle this compound with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Toxicity: No specific toxicity data is available. The toxicological properties have not been fully investigated.[1]
Conclusion
Ethyl 4-acetoxybenzoylformate is a compound with significant potential as a synthetic intermediate, particularly in the realm of medicinal chemistry. Its α-keto ester functionality provides a versatile platform for a range of chemical transformations to generate more complex and potentially biologically active molecules. The acetylated phenol adds another dimension, suggesting its possible use in prodrug strategies. While specific experimental data for this compound is scarce, its properties and reactivity can be reasonably predicted based on the well-understood chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of Ethyl 4-acetoxybenzoylformate is warranted to fully explore its potential in drug discovery and development.
References
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PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. Retrieved from [Link]
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GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
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Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- Google Patents. (n.d.). Phenylglyoxylic acid derivatives and their preparation and use.
